molecular formula C21H14ClN3O5 B6010351 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide

3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide

Cat. No.: B6010351
M. Wt: 423.8 g/mol
InChI Key: GCIZZVVIKIRXFA-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide, also known as CNFAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNFAM is a synthetic molecule that belongs to the class of acrylamide derivatives and has been found to possess a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes through covalent modification. This compound has been found to form a covalent bond with the active site of enzymes, thereby inhibiting their activity. This mechanism of action has been studied extensively in the context of cancer therapy, where this compound has been found to inhibit the activity of various kinases that are overexpressed in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. It has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In the context of neuroprotection, this compound has been found to protect neurons from oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the role of these enzymes in various biological processes and diseases. Additionally, this compound has been found to have good bioavailability and pharmacokinetic properties, which makes it a promising drug candidate. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity and lack of selectivity towards certain enzymes.

Future Directions

There are several future directions for research on 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide. One area of research is the development of this compound derivatives with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, more research is needed to evaluate the safety and toxicity of this compound and its derivatives in vivo.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to have a range of biochemical and physiological effects and has been investigated for its potential use as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Future research on this compound is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Synthesis Methods

3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide can be synthesized by the reaction of 5-(2-chloro-4-nitrophenyl)-2-furylboronic acid with 4-methoxyphenylacrylonitrile in the presence of a palladium catalyst. This reaction results in the formation of this compound as a yellow solid with a high yield.

Scientific Research Applications

3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and neuroscience. It has been studied for its potential use as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, this compound has been investigated for its ability to inhibit the activity of various enzymes, including kinases and proteases, which play a crucial role in the progression of many diseases.

Properties

IUPAC Name

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O5/c1-29-16-5-2-14(3-6-16)24-21(26)13(12-23)10-17-7-9-20(30-17)18-8-4-15(25(27)28)11-19(18)22/h2-11H,1H3,(H,24,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIZZVVIKIRXFA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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